[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyrimidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-5-8-3-4-11-9(12-8)13-6-7-1-2-7/h3-4,7H,1-2,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOICFWJTWUCXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237232 | |
| Record name | 4-Pyrimidinemethanamine, 2-(cyclopropylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439900-23-8 | |
| Record name | 4-Pyrimidinemethanamine, 2-(cyclopropylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinemethanamine, 2-(cyclopropylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative under acidic conditions.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced via an etherification reaction, where a cyclopropylmethanol reacts with the pyrimidine derivative in the presence of a strong base such as sodium hydride.
Attachment of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols; often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in a variety of substituted derivatives.
Scientific Research Applications
[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine: has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The cyclopropylmethoxy group may enhance the compound’s binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations in Pyrimidine-Based Methanamines
The following table highlights key structural analogs of [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine, focusing on substituent modifications and their implications:
Key Comparative Insights
Electronic and Steric Effects
- Cyclopropylmethoxy vs.
- Methylthio vs. Cyclopropylmethoxy : The methylthio substituent (2736448-95-4) offers sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), whereas cyclopropylmethoxy provides rigidity and lipophilicity .
Bioactivity and Solubility
- Hydrochloride Salts : Analogs like [(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride (41832-28-4) demonstrate improved aqueous solubility due to salt formation, a critical factor for in vivo applications .
- Chloro Derivatives : The chlorine atom in (2-Chloro-pyrimidin-4-ylmethyl)-ethyl-amine enables nucleophilic substitution reactions, making it a versatile intermediate for further functionalization .
Core Heterocycle Modifications
- Pyridine vs.
Structural Similarity Scores
Using Tanimoto coefficient-based similarity assessments (where 1.0 indicates identical structures):
Biological Activity
Introduction
[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a pyrimidine ring with a cyclopropylmethoxy substituent at the 2-position and a methanamine group at the 4-position. Its molecular formula is CHNO, and it has a molecular weight of approximately 196.26 g/mol. The cyclopropyl group enhances its steric and electronic properties, influencing its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step processes including:
- Formation of the pyrimidine core.
- Introduction of the cyclopropylmethoxy group.
- Addition of the methanamine moiety.
This synthetic route is crucial for obtaining compounds with desired biological activities.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with phosphodiesterases (PDEs), which are enzymes that regulate various cellular processes by hydrolyzing cyclic nucleotides. Inhibition of PDEs can lead to increased levels of cAMP and cGMP, which are important for signal transduction in cells.
Case Studies and Research Findings
-
PDE Inhibition Studies
- In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against specific PDE isoforms, particularly PDE4 and PDE10A, which are implicated in neurological disorders.
- Comparative studies show that this compound has a higher binding affinity than structurally similar compounds like 2-Methoxypyrimidin-4-ylmethanamine, indicating its potential as a therapeutic agent for conditions such as schizophrenia and Alzheimer's disease.
-
Anticancer Potential
- A study evaluated the anticancer effects of various pyrimidine derivatives, including this compound, against several cancer cell lines (e.g., MCF-7, A549). The compound exhibited promising cytotoxicity with IC50 values comparable to established chemotherapeutics like etoposide .
- Table 1 summarizes the IC50 values for various cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Etoposide | MCF-7 | 0.09 |
| Etoposide | A549 | 0.03 |
| This compound | MCF-7 | 0.12 |
| This compound | A549 | 0.05 |
- Neuroprotective Effects
Comparative Analysis with Related Compounds
A comparison with structurally related compounds reveals distinct differences in biological activity:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 2-Methoxypyrimidin-4-ylmethanamine | Lacks cyclopropyl group | Simpler structure, lower potency |
| 6-(Cyclopropylmethoxy)pyrimidin-4-amine | Different substitution pattern | Potential for varied activity |
These comparisons underscore the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the established synthetic routes for [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine, and how can their efficiency be evaluated?
Answer: The synthesis typically involves functionalization of pyrimidine cores. A common route is nucleophilic substitution at the 2-position of pyrimidin-4-ylmethanamine precursors with cyclopropylmethoxy groups. For example, describes analogous reactions where pyrimidine derivatives undergo substitution with halogenated or alkoxy groups under basic conditions (e.g., K₂CO₃ in DMF at 70–100°C). Efficiency is evaluated via:
- Yield optimization (e.g., adjusting stoichiometry, solvent polarity, and temperature).
- Purity assessment using HPLC (retention time ~1.25 minutes in reversed-phase conditions, as in ).
- Catalyst screening (e.g., Pd-based catalysts for cross-coupling steps, as in ).
Reference:
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies cyclopropyl (δ ~0.5–1.5 ppm) and methanamine (δ ~3.5–4.5 ppm) protons. Discrepancies in splitting patterns may arise from restricted rotation (e.g., ).
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ peaks; reports m/z 742 for a related compound).
- X-ray crystallography : For resolving ambiguous stereochemistry (CCP4 suite in is recommended for data processing).
Reference:
Q. What biological targets or pathways are associated with this compound?
Answer: Pyrimidine derivatives often target kinase or receptor signaling pathways. and highlight analogs with antimicrobial or enzyme-inhibitory properties. Specific targets may include:
- Kinases : Structural similarity to ATP-binding motifs (e.g., pyrimidine-based inhibitors).
- GPCRs : Methanamine groups may interact with amine-binding receptors.
Methodological note : Use SPR (surface plasmon resonance) or fluorescence polarization assays for binding studies.
Reference:
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (e.g., achieved 70% yield in 60 minutes under microwave irradiation).
- Solvent optimization : Polar aprotic solvents (e.g., THF/DMF) enhance nucleophilic substitution ().
- Catalyst tuning : Pd(dppf)Cl₂·CH₂Cl₂ () improves cross-coupling efficiency.
Data contradiction note : Conflicting yields in literature (e.g., vs. 20) may stem from substrate steric effects.
Reference:
Q. How can researchers resolve contradictions in NMR or MS data during characterization?
Answer:
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., cyclopropyl vs. methanamine protons; used 2D NMR for a related compound).
- High-resolution MS : Distinguishes isotopic patterns from impurities.
- Crystallographic validation : Resolves ambiguities in regiochemistry (’s CCP4 tools enable structure refinement).
Reference:
Q. What computational strategies predict the compound’s reactivity or binding interactions?
Answer:
- DFT calculations : Models electronic effects of the cyclopropylmethoxy group on pyrimidine reactivity.
- Molecular docking : Screens potential targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- MD simulations : Assesses stability of ligand-receptor complexes (GROMACS/AMBER).
Note : Validate predictions with experimental SAR studies.
Reference:
Q. How can analogs of this compound be designed to enhance selectivity or potency?
Answer:
- Bioisosteric replacement : Swap cyclopropylmethoxy with trifluoromethoxy () or morpholino groups ().
- Substitution at the 4-position : Modify methanamine to cyano or sulfonamide groups ().
- Steric shielding : Introduce bulky substituents to reduce off-target binding (e.g., trimethylpyridine in ).
Reference:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
